molecular formula C13H12N2O5S B194465 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 28328-54-3

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No. B194465
CAS RN: 28328-54-3
M. Wt: 308.31 g/mol
InChI Key: GVQZPZSQRCXSJI-UHFFFAOYSA-N
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Description

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a pharmaceutical reference standard and an intermediate . It is also known as Bumetanide Impurity B . The molecular formula is C13H12N2O5S and the molecular weight is 308.31 .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The monoisotopic mass is 308.046692 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 555.3±60.0 °C at 760 mmHg . The compound has a molar refractivity of 75.5±0.4 cm3 . It has 7 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds . The polar surface area is 141 Å2 .

Scientific Research Applications

Comprehensive Analysis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid Applications

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Pharmaceutical Reference Standards: This compound serves as a high-quality reference standard for pharmaceutical testing, particularly as an impurity reference material in the production of Bumetanide . It is crucial for analytical development, method validation, and stability and release testing.

Cardiac Therapeutics Research: As part of the Bumetanide family, this compound is used in the research and development of cardiac drugs and beta blockers . Its role in understanding the pharmacodynamics and pharmacokinetics of cardiac medications is significant.

Anti-inflammatory Drug Development: The compound acts as a lead for designing new anti-inflammatory drugs. It is used as a research tool for studying inflammatory pathways, which can lead to the development of novel therapeutic agents.

Oncology Research: In cancer research, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is utilized to explore tumor pathways and as a precursor for anti-cancer drugs. It aids in understanding the biochemical mechanisms of tumor progression and treatment.

Environmental Impact Studies: Related compounds, such as parabens, have been structurally linked to 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. This connection is used to study the environmental impact of these chemicals, particularly their presence in surface water and sediments.

Therapeutic Agent for Various Diseases: The compound has potential applications as a therapeutic agent for treating a range of diseases. Its biochemical properties allow it to interact with various biological pathways, offering a broad spectrum of therapeutic possibilities.

Safety And Hazards

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-4-phenoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZPZSQRCXSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182568
Record name 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

CAS RN

28328-54-3
Record name 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid
Source CAS Common Chemistry
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Record name 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid
Source EPA DSSTox
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Record name 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid
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Record name 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D69CZ7VGU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-4-phenoxy-5-sulphamyl-benzamide (1 g) and 1N sodium hydroxide (20 ml) was refluxed for 1 hour. After cooling, the 3-amino-4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the reaction mixture by addition of 4N hydrochloric acid until pH 2.5. After several recrystallizations from aqueous ethanol and drying, the compound was obtained with a melting point of 252°-253°C.
Name
3-amino-4-phenoxy-5-sulphamyl-benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 3-nitro-4-phenoxy-5-sulphamyl-benzoic acid (20 g) in water (100 ml) was adjusted to a pH of 8 by the addition of 1N lithium hydroxide. The resulting solution was hydrogenated at room temperature and 1.1 atmosphere hydrogen pressure, using a palladium-on-carbon catalyst (0.6 g catalyst containing 10% pd). After the hydrogen uptake had become negligible, the catalyst was removed by filtration, and the 3-amino- 4-phenoxy-5-sulphamyl-benzoic acid was precipitated from the filtrate by the addition of 4N hydrochloric acid until the pH was 2.5. After recrystallization from aqueous ethanol and drying, the melting point was 255°-256°C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
0.6 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (3.7 g, 0.011 mol), 10% palladium on carbon (0.5 g) and ethanol (100 ml) is shaken on a Parr hydrogenator for 1.5 hours at a hydrogen pressure of 40 psi. The catalyst is filtered off and the filtrate is concentrated to yield 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (IX-A).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
B Forbush, HC Palfrey - Journal of Biological Chemistry, 1983 - ASBMB
… Materials-Benzmetanide, 4-methoxybenzmetanide, and 3-amino4-phenoxy-5-sulfamoylbenzoic acid were a gift from Leo Pharmaceuticals (P. W. Feit); furosemide and bumetanide …
Number of citations: 162 www.jbc.org
MA SCHWARTZ - The Journal of Clinical Pharmacology, 1981 - Wiley Online Library
The metabolism of bumetanide is reviewed, with emphasis on the relationship between metabolism and diuretic activity. Substantial evidence has been obtained for the thesis that …
Number of citations: 27 accp1.onlinelibrary.wiley.com
E Petzinger, N Muller, W Follmann… - American Journal …, 1989 - journals.physiology.org
Uptake of bumetanide into rat liver cells was investigated using isolated hepatocytes and primary cell cultures. The kinetics of [3H]-bumetanide uptake revealed two saturable …
Number of citations: 50 journals.physiology.org
YM Choi, SH Lee, SH Jang… - Biopharmaceutics & drug …, 1991 - Wiley Online Library
The effects of pretreatment with the enzyme inducers, phenobarbital (PB) and 3‐methyl‐cholanthrene (3‐MC), on the pharmacokinetic and pharmacodynamic parameters of …
Number of citations: 21 onlinelibrary.wiley.com
M Haas, B Forbush 3rd - American Journal of Physiology …, 1987 - journals.physiology.org
(Na + K + Cl) cotransport is the major mechanism of salt transport across the apical membrane of the epithelial cells of the thick ascending limb of Henle's loop of mammalian kidney and …
Number of citations: 53 journals.physiology.org
WH Yoon, SH Lee, MG Lee - Journal of pharmaceutical …, 1995 - Wiley Online Library
… Seidenschnur of Leo Pharmaceutical Products for her kind donation of 3-amino-4phenoxy-5-sulfamoylbenzoic acid (desbutylbumetanide). This work was supported in part by grants …
Number of citations: 15 onlinelibrary.wiley.com
M Haas, B Forbush 3rd - Journal of Biological Chemistry, 1986 - Elsevier
… 3-Amino-4- phenoxy-5-sulfamoylbenzoic acid, a bumetanide analog which lacks significant natiuretic activity (9), had a Kd of -200 p M in this assay. The observed affinities of these …
Number of citations: 96 www.sciencedirect.com
JY Huang, ON Kim, SH Lee… - Biopharmaceutics & drug …, 1993 - Wiley Online Library
… After measuring the exact volume of urine, an aliquot of urine was stored in the freezer prior to the analysis of bumetanide, 3-amino-4-phenoxy-5sulfamoylbenzoic acid (…
Number of citations: 6 onlinelibrary.wiley.com
JN George, RJ Turner - The Journal of membrane biology, 1989 - Springer
… (66.2 Ci/mmol, radiochemical purity 98%) was custom synthesized for us by Amersham (Arlington Heights, IL) from the precursor 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, …
Number of citations: 13 link.springer.com
RJ Turner, JN George - The Journal of membrane biology, 1988 - Springer
… 5 using 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, supplied by Dr. PW Felt (Leo Pharmaceuticals, Ballerup, Denmark), as the starting material. The purity of the radioactive material …
Number of citations: 33 link.springer.com

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